molecular formula C5H9Br B13021240 1-Bromo-1-methylcyclobutane

1-Bromo-1-methylcyclobutane

Cat. No.: B13021240
M. Wt: 149.03 g/mol
InChI Key: QSTWOFDDPACDDT-UHFFFAOYSA-N
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Description

1-Bromo-1-methylcyclobutane (CAS: 80204-24-6) is a brominated cyclobutane derivative with the molecular formula C₅H₉Br and a molecular weight of 149.03 g/mol . It features a cyclobutane ring substituted with a bromine atom and a methyl group at the 1-position. Key physical properties include a boiling point of 110–111°C and a refractive index of n²⁰D 1.5085 . The compound is used in organic synthesis, particularly in studies of ring strain and isomerization reactions. For example, under specific conditions, it undergoes isomerization to form 1,2-dibromo-2-methylbutane, highlighting its reactivity in ring-opening processes .

Preparation Methods

1-Bromo-1-methylcyclobutane can be synthesized through several methods:

    Synthetic Routes: One common method involves the bromination of 1-methylcyclobutane using bromine (Br2) in the presence of a radical initiator such as light or heat.

    Industrial Production: Industrially, this compound can be produced by the addition of hydrogen bromide (HBr) to 1-methylcyclobutene.

Chemical Reactions Analysis

1-Bromo-1-methylcyclobutane undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-1-methylcyclobutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: In biological research, it can be used to study the effects of halogenated compounds on biological systems.

    Medicine: Although not directly used as a drug, its derivatives and analogs are explored for potential therapeutic applications.

    Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-methylcyclobutane in chemical reactions involves the formation of reactive intermediates such as carbocations, radicals, or carbanions. These intermediates undergo further transformations to yield the final products. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by a nucleophile . In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .

Comparison with Similar Compounds

Structural and Positional Isomers

1-Bromo-2-methylcyclobutane (CAS: 80204-23-5)

  • Molecular Formula : C₅H₉Br (same as 1-bromo-1-methylcyclobutane).
  • Molecular Weight : 149.03 g/mol .
  • Key Differences : The methyl group is at the 2-position instead of the 1-position. This positional isomerism affects stability and reactivity . For instance, steric hindrance in the 2-position may slow down nucleophilic substitution (SN2) reactions compared to the 1-isomer.

1-Bromo-3-isopropylcyclobutane (CAS: 1699089-55-8)

  • Molecular Formula : C₇H₁₃Br.
  • Molecular Weight : 177.085 g/mol .
  • Key Differences : The larger isopropyl substituent increases steric bulk and may reduce ring strain compared to the methyl group in this compound. This impacts solubility and reaction kinetics, particularly in ring-opening or cross-coupling reactions.

Non-Cyclic Analogues

1-Bromo-3-methylbutane (CAS: 107-82-4)

  • Molecular Formula : C₅H₁₁Br.
  • Molecular Weight : 151.04 g/mol .
  • Key Differences : As a linear compound, it lacks the ring strain inherent to cyclobutane derivatives. This results in lower reactivity in ring-opening reactions but higher stability in SN2 mechanisms. Its boiling point (~130°C ) is higher than this compound, reflecting differences in molecular packing and volatility .

Brominated Cycloalkanes

Bromocyclohexane

  • Molecular Formula : C₆H₁₁Br.
  • Molecular Weight : 163.06 g/mol.
  • Key Differences : The larger cyclohexane ring eliminates ring strain, making it less reactive in ring-opening reactions compared to cyclobutane derivatives. Bromocyclohexane is often used as a reference in studies of steric effects and conformational stability .

1-Bromo-1-methylcyclopentane

  • Molecular Formula : C₆H₁₁Br.
  • Molecular Weight : 163.06 g/mol.
  • Key Differences : The cyclopentane ring has less strain than cyclobutane, leading to intermediate reactivity. This compound is useful for comparing the effects of ring size on substitution and elimination pathways.

Functionalized Derivatives

Methyl 1-bromocyclobutane-1-carboxylate (CAS: 51572-54-4)

  • Molecular Formula : C₇H₉BrO₂.
  • Molecular Weight : 217.05 g/mol .
  • Key Differences : The addition of a carboxylate group enhances polarity and reactivity in esterification or amidation reactions. This derivative is commercially available and used in synthesizing complex cyclobutane-containing molecules .

Data Tables

Table 1: Physical and Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Refractive Index (n²⁰D)
This compound C₅H₉Br 149.03 110–111 1.5085
1-Bromo-2-methylcyclobutane C₅H₉Br 149.03 Not reported Not reported
1-Bromo-3-isopropylcyclobutane C₇H₁₃Br 177.09 Not reported Not reported
1-Bromo-3-methylbutane C₅H₁₁Br 151.04 ~130 Not reported
Bromocyclohexane C₆H₁₁Br 163.06 165–166 1.4956

Table 2: Reactivity Comparison

Compound Key Reactivity Notes
This compound Undergoes isomerization to 1,2-dibromo-2-methylbutane under thermal conditions .
1-Bromo-3-methylbutane Higher stability in SN2 reactions due to linear structure .
Methyl 1-bromocyclobutane-1-carboxylate Reacts with amines/alcohols via EDC·HCl-mediated coupling .

Biological Activity

1-Bromo-1-methylcyclobutane (C5H9Br) is a brominated organic compound that has garnered attention in chemical research due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C5H9Br
  • Molecular Weight : 163.06 g/mol
  • IUPAC Name : 1-(bromomethyl)-1-methylcyclobutane
  • Canonical SMILES : CC1(CCC1)CBr

The biological activity of this compound is primarily attributed to the reactivity of the bromine atom, which acts as an electrophile. This property enables the compound to participate in nucleophilic substitution reactions, where nucleophiles can attack the electrophilic carbon bonded to the bromine atom, leading to the formation of new compounds with potential biological activity.

Key Pathways

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to diverse products that may exhibit different biological activities.
  • Formation of Reactive Intermediates : The compound can generate reactive intermediates that may interact with biological macromolecules, potentially influencing cellular processes.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, general trends for brominated compounds suggest that their absorption, distribution, metabolism, and excretion (ADME) are influenced by their chemical structure. The presence of the bromine atom may affect metabolic pathways and toxicity profiles.

Antimicrobial Activity

Research has indicated that brominated compounds can exhibit antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various bacterial strains in laboratory settings. A study highlighted the synthesis of a series of brominated compounds that demonstrated significant antibacterial activity against Gram-positive bacteria .

Insecticidal Properties

Brominated compounds have been explored for their potential as insecticides. The structure of this compound allows for modifications that enhance its bioactivity against pests. Case studies have indicated that certain derivatives possess insecticidal properties comparable to established insecticides .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while some brominated compounds exhibit low toxicity at certain concentrations, further research is required to fully elucidate their safety and environmental impact .

Summary of Findings

PropertyDetails
Molecular FormulaC5H9Br
Molecular Weight163.06 g/mol
MechanismNucleophilic substitution via electrophilic bromine
Antimicrobial ActivityEffective against Gram-positive bacteria
Insecticidal ActivityPotential insecticide with modifications
ToxicityLow toxicity at certain concentrations

Properties

IUPAC Name

1-bromo-1-methylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-5(6)3-2-4-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTWOFDDPACDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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